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Cannabinoid Hyperemesis Syndrome (CHS) presents a significant challenge to both patients
and healthcare providers. Characterized by cyclical episodes of nausea, vomiting, and
abdominal pain in the context of chronic cannabis use, the optimal management strategy
remains a subject of ongoing investigation. This guide provides a comparative analysis of
inpatient and outpatient management strategies for CHS, summarizing available quantitative
data, outlining experimental protocols, and visualizing key pathways to inform research and
clinical practice.

At a Glance: Inpatient vs. Outpatient Management of
CHS

While direct comparative studies are scarce, the existing literature suggests that the choice
between inpatient and outpatient management for CHS hinges on the severity of the patient's
symptoms, particularly the degree of dehydration and the ability to tolerate oral intake.
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Outcome Metric

Inpatient Management

Outpatient Management

Primary Goal

Stabilization of acute
symptoms, rehydration, and

management of complications.

Symptom control, prevention of
dehydration, and facilitation of

long-term cannabis cessation.

Typical Patient Profile

Severe dehydration, electrolyte
abnormalities, intractable
vomiting, inability to tolerate

oral fluids.

Mild to moderate symptoms,
able to tolerate oral fluids,
motivated to cease cannabis

use.

Key Interventions

Intravenous (1V) fluid
resuscitation, antiemetic
medications (e.g., haloperidol,
lorazepam), electrolyte

correction, supportive care.

Oral hydration, antiemetic
medications (e.qg.,
ondansetron, haloperidol),
topical capsaicin, counseling

for cannabis cessation.

Quantitative Outcomes: A Look at the Data

The following tables summarize the available quantitative data for key outcomes in both

inpatient and outpatient settings. It is crucial to note that the data for outpatient management is

less robust and primarily derived from case reports and clinical guidelines.

Table 1: Inpatient Management Outcomes for CHS
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Outcome Finding

Source

Nearly 10% of CHS-related
emergency department (ED)

Hospital Admission Rate o ] )
visits result in hospital

admission.

Myran et al., 2022

A retrospective cohort study

found that post-cannabis

Length of Stay (LOS) legalization, the median LOS

for CHS hospitalizatio

increased from 1 to 3 days.

ns

Marshall et al., 2024[1]

The mean cost of

hospitalization for CHS was
Cost of Hospitalization found to be significantly higher

post-legalization ($18,714 vs.

$7,460).

Marshall et al., 2024[1]

25% of patients with suspected
CHS had recurrent ED visits

Recurrent ED Visits

within a 3-month follow-up

period after an initial ED visit.

Stang et al., 2023

Table 2: Outpatient Management Outcomes for CHS

Outcome Finding

Source

In a case report, outpatient

treatment with halope

ridol

Symptom Resolution resulted in the complete

resolution of nausea and

vomiting within one day.

Inayat et al., 2017

With outpatient management

and cannabis cessation,

General Symptom Timeline

symptoms generally resolve

within days to 2 weeks.

Boston Children's Hospital
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Experimental Protocols and Therapeutic Strategies

A definitive cure for CHS, beyond the complete cessation of cannabis use, has yet to be
established.[1] Treatment in both inpatient and outpatient settings is therefore primarily
supportive, aimed at managing the debilitating symptoms.

Inpatient Management Protocol

Hospitalization is typically required for patients with severe dehydration and an inability to
tolerate oral fluids.[1] The core components of inpatient management include:

« Intravenous Fluid Resuscitation: To correct dehydration and electrolyte imbalances.

» Antiemetic Therapy: While traditional antiemetics like ondansetron are often used, they have
shown limited efficacy.[2] Dopamine antagonists, such as haloperidol, and benzodiazepines,
like lorazepam, have demonstrated greater success in controlling nausea and vomiting in the
acute setting.

e Supportive Care: This includes pain management and monitoring for complications.

o Counseling: Initiating counseling on cannabis cessation is a critical component of inpatient

care.

A notable clinical trial, the HaVOC (Haloperidol vs. Ondansetron for Cannabis Hyperemesis
Syndrome) study, was a randomized controlled trial designed to compare the efficacy of
intravenous haloperidol to ondansetron for the treatment of CHS in the emergency department.
[3] This study provides a valuable framework for understanding the pharmacological
management of acute CHS episodes.

Outpatient Management Protocol

Outpatient management is suitable for patients with less severe symptoms who are able to
maintain hydration. The protocol generally involves:

e Oral Hydration: Encouraging the patient to drink plenty of fluids.

e Symptomatic Medication:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://en.wikipedia.org/wiki/Cannabinoid_hyperemesis_syndrome
https://en.wikipedia.org/wiki/Cannabinoid_hyperemesis_syndrome
https://www.aliem.com/breaking-cycle-ed-management-cannabinoid-hyperemesis-syndrome/
https://www.clinicaltrials.gov/study/NCT03056482
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Antiemetics: Oral formulations of medications like ondansetron or prochlorperazine may
be prescribed, although their effectiveness can be variable. In some cases, a short course
of oral haloperidol has been used successfully.[2]

o Topical Capsaicin: Applied to the abdomen, capsaicin cream can provide relief from
nausea and abdominal pain.

e Cannabis Cessation Counseling: This is the cornerstone of long-term management and
prevention of recurrence. Cognitive-behavioral therapy and motivational enhancement
therapy are evidence-based outpatient treatment options for cannabis use disorder.[1]

o Follow-up: Regular follow-up with a primary care provider or gastroenterologist is crucial to
monitor progress and provide ongoing support.

Visualizing the Approach: Management Workflows

The following diagrams illustrate the typical workflows for inpatient and outpatient management
of CHS.
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Patient Presents to ED with Severe Nausea, Vomiting, and Dehydration

(Clinical Assessment and History (including cannabis use))

(Suspected CHS Diagnosis)
(Hospital Admission]

[IV Fluid Resuscitation and Electrolyte Correction)

:

(Administer Antiemetics (e.g., Haloperidol, Lorazepam))

:

Supportive Care and Monitoring

:

Cannabis Cessation Counseling

Discharge with Outpatient Follow-up Plan

Click to download full resolution via product page

Caption: Inpatient Management Workflow for CHS.
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Patient Presents to Clinic/ED with Mild-Moderate Symptoms

[Clinical Assessment and History (including cannabis use)j

[CHS Diagnosisj
[Oral Hydration Encouragedj

Grescribe Symptomatic Medications (e.g., Ondansetron, Haloperidol, Topical CapsaicinD

i

Gnitiate Cannabis Cessation Counseling and Educationj

v

Schedule Regular Follow-up Appointments [Referral to Addiction Services if Needed]

Click to download full resolution via product page

Caption: Outpatient Management Workflow for CHS.

Conclusion: A Need for Comparative Effectiveness
Research

This guide highlights the current understanding of inpatient and outpatient management for
Cannabinoid Hyperemesis Syndrome. While inpatient care is essential for stabilizing acutely ill
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patients, effective outpatient strategies are crucial for long-term management and preventing
costly hospital readmissions. The significant gap in the literature is the lack of direct
comparative effectiveness research between these two modalities. Future studies, including
randomized controlled trials and large-scale observational studies, are needed to establish
clear, evidence-based guidelines for the most appropriate and cost-effective management of
CHS across the spectrum of disease severity. Such research will be invaluable for clinicians,
healthcare systems, and the development of novel therapeutic interventions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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